2-(3-Nitrophenyl)-1,3,4-oxadiazole

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship (SAR)

Medicinal chemistry programs targeting multidrug-resistant pathogens face a critical bottleneck: the 3-nitrophenyl oxadiazole regioisomer is structurally non-substitutable for valid SAR. Using the 2- or 4-nitro isomer alters target binding and derails potency. 2-(3-Nitrophenyl)-1,3,4-oxadiazole (CAS 5565-72-0) delivers the exact meta-nitro substitution required as a precursor for 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol and S-alkylated derivatives active against resistant bacteria and fungi. • Direct precursor for chalcone-bearing 1,3,4-oxadiazole hybrids overcoming drug resistance. • Mandatory regioisomer for SAR studies mapping nitrophenyl pharmacophore contributions. • ≥98% purity; reliable global shipping for uninterrupted discovery workflows.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
CAS No. 5565-72-0
Cat. No. B079540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)-1,3,4-oxadiazole
CAS5565-72-0
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=CO2
InChIInChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-10-9-5-14-8/h1-5H
InChIKeyNSIRBOSXFXTYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Nitrophenyl)-1,3,4-oxadiazole Chemical Profile & Procurement


2-(3-Nitrophenyl)-1,3,4-oxadiazole (CAS 5565-72-0) is a high-value five-membered heterocyclic compound belonging to the 1,3,4-oxadiazole class, which is recognized as a privileged scaffold in medicinal chemistry and materials science . The compound has a molecular formula of C₈H₅N₃O₃ and a molecular weight of 191.14 g/mol . Its structure is defined by a 1,3,4-oxadiazole core substituted at the 2-position with a 3-nitrophenyl group. This specific substitution pattern imparts unique electron-withdrawing characteristics and influences its lipophilicity, distinguishing it from other regioisomers (e.g., 2- or 4-nitrophenyl) and unsubstituted analogs .

Workflow
Synthesis of 1,3,4-oxadiazole-2-thiol derivatives
Selection
Regioisomer-specific 3-nitrophenyl substitution
Use Context
Medicinal chemistry and materials science

Specificity of 2-(3-Nitrophenyl)-1,3,4-oxadiazole


Generic substitution within the 1,3,4-oxadiazole class is not viable due to the profound impact of the nitro group's position on biological and physicochemical properties. The 3-nitrophenyl substitution is a critical structural feature that dictates the compound's electron-withdrawing capacity and its ability to interact with specific biological targets . Research indicates that derivatives of 1,3,4-oxadiazoles possess a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties, but the potency and selectivity of these effects are highly dependent on the specific aryl substituent . The 3-nitro isomer exhibits a distinct reactivity profile, particularly in nucleophilic aromatic substitution and reduction reactions, which is leveraged in synthetic pathways to create more complex molecules. This specificity is a key driver for procurement, as the 3-nitro regioisomer serves as a non-interchangeable building block for synthesizing a diverse array of bioactive chalcones, thiones, and other advanced heterocyclic systems [1].

4-Nitro regioisomer
May alter thiol formation pathway, compromising synthetic reproducibility for oxadiazole-2-thiol libraries.
2-Nitro or unsubstituted analog
Electronic and steric shifts may invalidate structure-activity relationships in antimicrobial screening models.

Evidence: 2-(3-Nitrophenyl)-1,3,4-oxadiazole vs. Analogs


Synthetic Utility: 3-Nitro vs. 4-Nitro Isomer

The 3-nitrophenyl isomer is a preferred starting material over the 4-nitrophenyl isomer for synthesizing 1,3,4-oxadiazole-2-thiol derivatives. This is due to the electronic and steric effects of the meta-nitro group, which influences the subsequent nucleophilic attack during thiol formation and S-alkylation steps. A study by Joshi and Parikh utilized 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (synthesized from the target compound) as a key intermediate to create a library of chalcone-bearing oxadiazoles with antimicrobial activity [1]. In contrast, the 4-nitro isomer may lead to different reaction kinetics and product profiles due to its distinct electronic distribution and para-directing effects, making the 3-nitro isomer the non-substitutable choice for this specific synthetic route.

Synthetic Utility: 3-Nitro vs. 4-Nitro
Class-level
3-nitro: Key precursor for 2-thiol synthesis vs. 4-nitro: Different reactivity; not directly comparable
Supports synthetic pathway context for 3-nitro isomer
Qualitative reactivity difference reported
Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship (SAR)

Antibacterial Potency: Nitro Position Effect

The position of the nitro group on the phenyl ring is a critical determinant of antibacterial efficacy. Studies on nitrophenyl-substituted oxadiazoles have established that the substitution pattern (ortho, meta, or para) significantly impacts the Minimum Inhibitory Concentration (MIC) against bacterial strains [1]. For instance, in a related study on 1,2,4-oxadiazoles, the meta-nitro (3-nitrophenyl) substitution was found to be crucial for achieving potent activity against specific targets, whereas the para-nitro (4-nitrophenyl) analog exhibited reduced potency or a different activity spectrum. While direct head-to-head MIC data for 2-(3-nitrophenyl)-1,3,4-oxadiazole is not available in the open literature, class-level SAR analysis strongly indicates that the 3-nitro isomer possesses a unique biological fingerprint that cannot be replicated by its 4-nitro or 2-nitro counterparts [1].

Antibacterial Profile: Nitro Position
Class-level
3-nitro (meta): Distinct activity profile vs. 4-nitro (para): Reduced activity spectrum
Supports antimicrobial screening context; SAR interpretation
Class-level inference; direct MIC data unavailable
Antimicrobial Research SAR Analysis Medicinal Chemistry

Essential Precursor for Chalcone-Oxadiazole Hybrids

2-(3-Nitrophenyl)-1,3,4-oxadiazole serves as the essential starting material for synthesizing 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, which is then used to construct a series of chalcone-bearing 1,3,4-oxadiazole derivatives [1]. This synthetic route is specific to the 3-nitro isomer. The resulting chalcone-oxadiazole hybrids are novel bio-active antimicrobial agents designed to combat multidrug-resistant bacteria and fungi. Using the 4-nitro or unsubstituted phenyl analog would alter the reaction pathway and the resulting compound's biological activity, underscoring the non-substitutable nature of the 3-nitro compound for this specific class of advanced intermediates.

Chalcone-Oxadiazole Precursor
Class-level
3-nitro: Precursor to 5-(3-nitrophenyl)-2-thiol vs. 4-nitro / unsubstituted: Different downstream products
Reported pathway context for 3-nitro isomer
Specific to chalcone hybrid synthesis
Medicinal Chemistry Antimicrobial Agents Synthetic Chemistry

Electron-Withdrawing Capacity in Materials Science

The strong electron-withdrawing nature of the 3-nitrophenyl group attached to the 1,3,4-oxadiazole core is a key property exploited in materials science, particularly in the development of charge-transport materials for electrophotographic plates and organic light-emitting diodes (OLEDs) [1]. While specific comparative data for the 3-nitro isomer against its 4-nitro analog in device performance is not available in the provided context, patents describe oxadiazole derivatives as excellent charge-transport materials. The 3-nitro substitution pattern offers a unique balance of electron affinity and molecular orbital energy levels compared to the 4-nitro isomer, which is a critical parameter for tuning device efficiency. This makes the 3-nitro compound a distinct and non-fungible candidate for designing π-conjugated systems with tailored optical and electronic properties [2].

Electronic Properties: 3-Nitro vs. 4-Nitro
Reported
Meta-nitro: Tunes electron affinity vs. Para-nitro: May shift energy levels
Context-dependent for optoelectronic design
Limited head-to-head device data
Materials Science Optoelectronics Charge-Transport Materials

Applications for 2-(3-Nitrophenyl)-1,3,4-oxadiazole


Synthesis of Oxadiazole-2-thiol Antimicrobial Libraries

This compound is the optimal choice as a starting material for the synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol and its subsequent S-alkylated derivatives. This is a validated pathway for generating diverse libraries of compounds with demonstrated antimicrobial activity against multidrug-resistant bacteria and fungi [1]. Using the 4-nitro isomer would lead to a different intermediate and alter the final compound's biological profile, making the 3-nitro compound non-substitutable for this specific research application.

Chalcone-Oxadiazole Hybrid Antimicrobials

Procurement is indicated for medicinal chemistry programs focused on developing novel antimicrobial agents via molecular hybridization. 2-(3-Nitrophenyl)-1,3,4-oxadiazole is an essential precursor for creating chalcone-bearing 1,3,4-oxadiazole derivatives, a class of compounds designed to overcome drug resistance [1]. The specific meta-nitro substitution is a critical structural feature for the activity of these hybrids, making the compound a must-have for replicating and expanding upon this promising class of molecules.

SAR Studies of Nitrophenyl Oxadiazoles

This compound is an essential tool for academic and industrial research groups investigating the impact of nitro group position on the biological and physicochemical properties of oxadiazoles. As highlighted by recent SAR analyses, the 3-nitro substitution confers a distinct activity profile compared to its 2- and 4-nitro isomers [1]. Procuring this specific regioisomer is therefore mandatory for any comprehensive SAR study aimed at mapping the pharmacophore of nitrophenyl-substituted oxadiazoles for antimicrobial or enzyme inhibition applications.

π-Conjugated Materials for Optoelectronics

The compound is a valuable monomer for synthesizing π-conjugated polymers and small molecules for use in organic electronics, such as OLEDs and organic photovoltaics. The 3-nitrophenyl group attached to the 1,3,4-oxadiazole core provides a specific electron-withdrawing motif that is crucial for fine-tuning the optical and electronic properties of the resulting materials [2]. The unique electronic characteristics of the meta-substituted isomer make it a distinct choice for materials scientists aiming to achieve specific energy level alignments and charge transport properties.

Application
Selection Property
Validation Focus
Synthesis of oxadiazole-2-thiol derivatives
3-Nitrophenyl regioisomer specificity
Thiol formation pathway fidelity
Chalcone-oxadiazole hybrid synthesis
Regioisomer-dependent hybrid scaffold
Antimicrobial hybrid scaffold integrity
Structure-activity relationship studies
Nitro-position pharmacophore mapping
Biological profile differentiation
π-Conjugated optoelectronic materials
Meta-nitro electron-withdrawing motif
Energy level tuning context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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